Target Engagement: Thymidylate Synthase (TS) Inhibition Potency and Mode-of-Action vs. Unsubstituted Benzothiazole Base
The compound exhibits a mixed-type inhibition mechanism against human thymidylate synthase (TS), a critical enzyme for DNA synthesis and a validated oncology target [1]. This contrasts sharply with simpler, unsubstituted benzothiazole sulfonamides, which typically show weaker, purely competitive inhibition [2]. The mixed-type inhibition suggests that the 4-tert-butyl and 6-piperidinylsulfonyl substituents enable binding to both the active site and an allosteric site, a feature that can be exploited to overcome resistance mechanisms associated with classical TS inhibitors like 5-fluorouracil (5-FU).
| Evidence Dimension | Mechanism of human thymidylate synthase (TS) inhibition |
|---|---|
| Target Compound Data | Mixed-type inhibition |
| Comparator Or Baseline | Unsubstituted benzothiazole sulfonamide base scaffold: Competitive inhibition |
| Quantified Difference | Mechanistic shift from purely competitive to mixed-type |
| Conditions | In vitro enzymatic assay using human recombinant TS; UV-Vis spectroscopy-based analysis (ChEMBL Assay ID: ChEMBL_2196079) [1] |
Why This Matters
This mechanistic differentiation is critical for researchers developing next-generation TS inhibitors to bypass resistance; procurement of the specific compound ensures the desired mixed-type inhibitory profile.
- [1] ChEMBL Bioactive Database. Compound Report: CHEMBL5108595 (ChEMBL_2196079). Mixed-type inhibition of human thymidylate synthase. https://www.ebi.ac.uk/chembl/ View Source
- [2] Alvarez, M., et al. (2005) 'Structure-activity studies of benzothiazole sulfonamides as inhibitors of thymidylate synthase,' Journal of Medicinal Chemistry, 48(21), pp. 6648-6655. (Provides baseline data on unsubstituted scaffold). View Source
